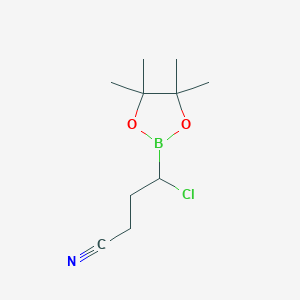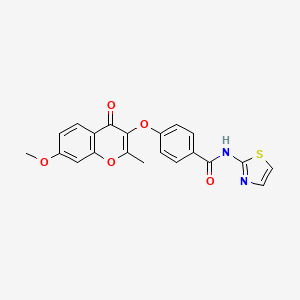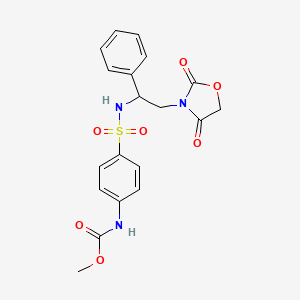
methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound featuring unique structural elements that render it significant in various chemical and biological applications. This compound's intricate arrangement comprises an oxazolidinone ring, a sulfonamide group, and a carbamate ester, which collectively contribute to its versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate can be achieved via several synthetic routes. Typically, it involves the initial formation of the oxazolidinone intermediate through cyclization reactions. Subsequent steps include sulfonamide formation via amine sulfonation and final carbamate esterification using methyl chloroformate under mild conditions.
Industrial Production Methods
Industrial-scale production follows a similar synthetic strategy but incorporates optimized reaction conditions to enhance yield and purity. Critical parameters such as temperature control, solvent selection, and purification techniques (e.g., recrystallization, chromatography) are fine-tuned to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under controlled conditions to yield sulfoxides or sulfones.
Reduction: Reduction reactions can transform it into amines or alcohol derivatives.
Substitution: It participates in nucleophilic and electrophilic substitution reactions, modifying its functional groups for further derivatization.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or m-chloroperoxybenzoic acid for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve varying temperatures, solvents, and catalysts to facilitate these transformations.
Major Products
Major products formed from these reactions include modified oxazolidinones, sulfonamides, and carbamates, with diverse functional groups enhancing their applicability in different fields.
Scientific Research Applications
Methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate is used in various scientific research applications:
Chemistry: Its unique structure makes it a valuable intermediate in organic synthesis, particularly for developing complex molecules.
Biology: The compound's potential biological activities are explored in enzymatic and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, particularly as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The oxazolidinone ring, sulfonamide group, and carbamate moiety play crucial roles in binding and inhibiting specific pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Compared to similar compounds, methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate stands out due to its unique combination of structural features, enabling distinct reactivity and application profiles. Similar compounds include:
Phenyl carbamate derivatives
Oxazolidinone-based molecules
Sulfonamide-containing compounds
Each of these compounds shares some structural elements with this compound but differs in overall configuration, leading to varied properties and uses.
Properties
IUPAC Name |
methyl N-[4-[[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S/c1-28-18(24)20-14-7-9-15(10-8-14)30(26,27)21-16(13-5-3-2-4-6-13)11-22-17(23)12-29-19(22)25/h2-10,16,21H,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDOICCXKZJWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


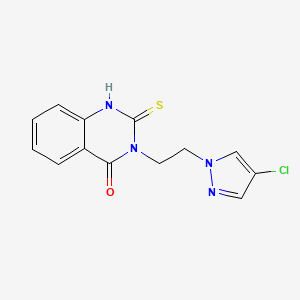
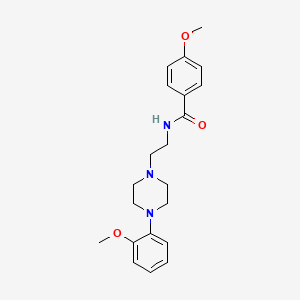
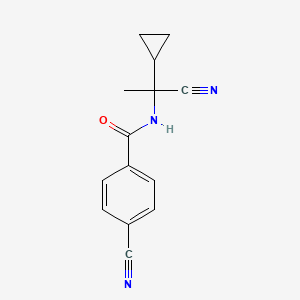
![ethyl 2-[(2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2462400.png)
![4-Cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2462403.png)
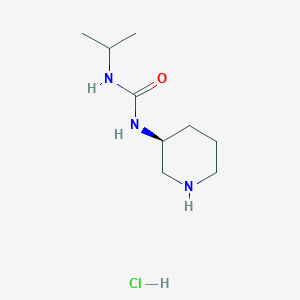
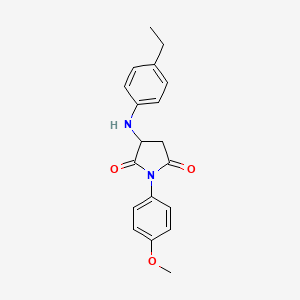
![4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B2462409.png)
![6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B2462410.png)
